N-(2,5-difluorophenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
Description
N-(2,5-difluorophenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a thiazolo[4,5-d]pyrimidine derivative characterized by a sulfur-linked acetamide group and a 2,5-difluorophenyl substituent. The thiazolo[4,5-d]pyrimidine scaffold is synthetically versatile, often modified at the 2- and 7-positions to optimize activity. Its synthesis likely involves alkylation of thiopyrimidinone intermediates with chloroacetamides, as reported for analogous compounds .
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-2-[(2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-7-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N5OS2/c19-11-4-5-12(20)13(8-11)23-14(26)9-27-17-15-16(21-10-22-17)24-18(28-15)25-6-2-1-3-7-25/h4-5,8,10H,1-3,6-7,9H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZAPXUFUWXSUJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(S2)C(=NC=N3)SCC(=O)NC4=C(C=CC(=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-difluorophenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 351.41 g/mol. The compound features a difluorophenyl group, a piperidine moiety, and a thiazolo-pyrimidine structure, which contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research. Its structural components suggest potential interactions with biological targets that could lead to therapeutic effects.
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against various pathogens. For instance:
- Antitubercular Activity : Similar compounds have shown promising results against Mycobacterium tuberculosis. Structure-activity relationship (SAR) studies indicate that modifications to the thiazole and pyrimidine rings can enhance antimycobacterial activity while minimizing cytotoxicity to human cells .
- Mechanism of Action : The compound likely inhibits key enzymes involved in bacterial metabolism, although specific targets remain to be fully elucidated.
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various preclinical studies:
- Cell Line Studies : In vitro assays demonstrate significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values indicate potent activity comparable to established chemotherapeutics .
- Mechanism Insights : Preliminary investigations suggest that the compound may induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function .
Case Studies
-
Antimycobacterial Evaluation : A study evaluated the compound's efficacy against M. tuberculosis using a liquid culture method. Results indicated submicromolar inhibitory concentrations without significant cytotoxicity towards MRC-5 fibroblasts, suggesting a favorable therapeutic index .
Compound MIC (μM) Cytotoxicity (MRC-5) N-(2,5-difluorophenyl)-2-thioacetamide 0.15 Non-toxic -
Cytotoxicity in Cancer Models : Another study assessed the compound's effects on MCF-7 cells, revealing an IC50 value of approximately 10 μM. This indicates its potential as a lead candidate for breast cancer therapy .
Cell Line IC50 (μM) Reference Compound MCF-7 10 Cisplatin (8 μM)
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
Key Observations :
- Heterocyclic Amines : Piperidine (6-membered ring) in the target compound may confer greater conformational flexibility than pyrrolidine (5-membered ring in F813-2446), influencing receptor interactions .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The 2,5-difluorophenyl group (ClogP ≈ 3.2) offers moderate lipophilicity, intermediate between F813-0944 (ClogP ≈ 3.8, due to methyl groups) and F813-2446 (ClogP ≈ 4.1, due to CF₃) .
- Solubility : Fluorine atoms may improve aqueous solubility compared to methyl or trifluoromethyl substituents .
- Metabolic Stability : Piperidine-containing compounds generally exhibit slower hepatic clearance than pyrrolidine analogues due to reduced ring strain .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
